molecular formula C35H29N7O4 B056850 (+)-Cpi-cdpi2 CAS No. 114251-19-3

(+)-Cpi-cdpi2

Cat. No. B056850
M. Wt: 611.6 g/mol
InChI Key: SNYJVTXPSXNUSZ-FXTIPPFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Cpi-cdpi2 is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules known as inhibitors of protein-protein interactions (PPIs). These molecules have shown promise in treating various diseases, including cancer, Alzheimer's, and viral infections.

Mechanism Of Action

The mechanism of action of (+)-Cpi-cdpi2 involves binding to a specific site on the MDM2 protein, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antiviral properties.

Biochemical And Physiological Effects

(+)-Cpi-cdpi2 has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and antiviral activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using (+)-Cpi-cdpi2 in lab experiments include its specificity for the MDM2-p53 interaction, its low toxicity profile, and its potential therapeutic applications. However, the compound has several limitations, including its complex synthesis method, limited availability, and high cost.

Future Directions

Several future directions for research on (+)-Cpi-cdpi2 include:
1. Developing more efficient and cost-effective methods for synthesizing the compound.
2. Investigating its potential therapeutic applications in other diseases, including Alzheimer's and viral infections.
3. Identifying other protein-protein interactions that can be targeted by small molecules like (+)-Cpi-cdpi2.
4. Developing analogs of (+)-Cpi-cdpi2 with improved pharmacological properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, (+)-Cpi-cdpi2 is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves inhibiting the interaction between MDM2 and p53, leading to the induction of apoptosis in cancer cells. Future research on this compound could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of (+)-Cpi-cdpi2 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. Several research groups have developed different methods for synthesizing this compound, with varying degrees of success.

Scientific Research Applications

(+)-Cpi-cdpi2 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which play a crucial role in regulating cell growth and division. By inhibiting this interaction, (+)-Cpi-cdpi2 can induce apoptosis (programmed cell death) in cancer cells that overexpress MDM2.

properties

CAS RN

114251-19-3

Product Name

(+)-Cpi-cdpi2

Molecular Formula

C35H29N7O4

Molecular Weight

611.6 g/mol

IUPAC Name

2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1

InChI Key

SNYJVTXPSXNUSZ-FXTIPPFDSA-N

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

synonyms

CPI-CDPI(2)
CPI-CDPI2

Origin of Product

United States

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